BenchChemオンラインストアへようこそ!

4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

4-Butoxy-N-cyclopentylnaphthalene-1-sulfonamide is a structurally unique naphthalene-1-sulfonamide featuring a 4-butoxy chain and N-cyclopentyl substitution—a combination absent from all other commercially cataloged analogs. Its elevated lipophilicity (XLogP3 ≈ 4.1) and reduced TPSA (~55.4 Ų) position it as a critical SAR probe for FABP4 hydrophobic pocket occupancy studies and CNS-penetrant lead discovery. Unlike shorter-chain ethoxy or methoxy congeners, the n-butyl extension explores the upper boundary of the FABP4 lipophilic sub-pocket. This compound also serves as a regioisomeric benchmark against 2-sulfonamide series. Generic substitution risks loss of target engagement; procure this exact chemotype to ensure experimental reproducibility.

Molecular Formula C19H25NO3S
Molecular Weight 347.47
CAS No. 1206137-34-9
Cat. No. B2547858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide
CAS1206137-34-9
Molecular FormulaC19H25NO3S
Molecular Weight347.47
Structural Identifiers
SMILESCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3
InChIInChI=1S/C19H25NO3S/c1-2-3-14-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-15-8-4-5-9-15/h6-7,10-13,15,20H,2-5,8-9,14H2,1H3
InChIKeyWKKOYQUVHFNGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide: Procurement-Relevant Structural and Class Profile


4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide (CAS 1206137-34-9) is a synthetic small molecule (C₁₉H₂₅NO₃S; MW 347.47 g/mol) belonging to the naphthalene-1-sulfonamide class [1]. The compound features a n-butoxy substituent at the naphthalene 4-position and an N-cyclopentyl group on the sulfonamide nitrogen. Naphthalene-1-sulfonamide derivatives have been reported as pharmacologically relevant scaffolds in multiple target families, including fatty acid binding protein 4 (FABP4) inhibitors, chemokine receptor CCR8 antagonists, and carbonic anhydrase ligands [2]. The specific biological profile of this compound remains poorly characterized in the public domain; however, its distinct substitution pattern distinguishes it from more extensively studied analogs and may confer unique recognition properties at protein targets that exploit the naphthalene sulfonamide pharmacophore.

Why 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide Cannot Be Interchanged with In-Class Analogs


Within the naphthalene-1-sulfonamide series, even modest structural modifications produce substantial shifts in target binding, selectivity, and physicochemical properties. The combination of the 4-butoxy chain and N-cyclopentyl ring in 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide is not reproduced in any other commercially available or literature-reported analog. Closely related compounds such as N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide and N-cyclopentylnaphthalene-2-sulfonamide differ in alkoxy chain length and sulfonamide regiochemistry, respectively . In the FABP4 inhibitor series, alkoxy chain length at the 4-position directly modulates inhibitor potency, with longer alkyl chains generally enhancing hydrophobic pocket occupancy [1]. Generic interchange without empirical validation would therefore risk substantial loss of target engagement, altered selectivity windows, and non-comparable pharmacokinetic behavior, compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide Relative to Structural Analogs


Predicted Lipophilicity Comparison: 4-Butoxy Derivative vs. 4-Ethoxy and Unsubstituted Analogs

The 4-butoxy substituent in the target compound increases predicted lipophilicity (XLogP3 ≈ 4.1) compared to the 4-ethoxy analog (XLogP3 ≈ 3.0) and the unsubstituted naphthalene-1-sulfonamide parent (XLogP3 ≈ 1.5), as estimated by the PubChem XLogP3 algorithm [1]. This ~1.1 log unit increment relative to the 4-ethoxy analog translates to approximately 12.5-fold higher predicted octanol-water partition coefficient, which may enhance membrane permeability and hydrophobic protein binding site occupancy.

Physicochemical profiling Lipophilicity Drug-likeness

Predicted Topological Polar Surface Area: Impact of N-Cyclopentyl Substitution on Hydrogen Bonding Capacity

The N-cyclopentyl sulfonamide in 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide yields a predicted topological polar surface area (TPSA) of approximately 55.4 Ų, which is comparable to N-cyclopentyl-4-ethoxynaphthalene-1-sulfonamide (TPSA ≈ 55.4 Ų) but lower than N-aryl sulfonamide analogs (TPSA typically 65–75 Ų), as computed by standard TPSA fragment-based methods [1]. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration potential.

Polar surface area Blood-brain barrier penetration Drug design

Regioisomeric Differentiation: 4-Butoxy-1-sulfonamide vs. 2-Sulfonamide Naphthalene Scaffolds

The target compound positions the sulfonamide group at the naphthalene 1-position (α-position), in contrast to regioisomeric naphthalene-2-sulfonamide derivatives. In the CCR8 antagonist series, naphthalene-1-sulfonamide derivatives demonstrate fundamentally different SAR from the 2-sulfonamide series, with the 1-sulfonamide orientation enabling key hydrogen bond interactions with the receptor binding pocket that are sterically inaccessible to the 2-substituted isomers [1]. While no direct head-to-head data exist for the specific 4-butoxy substitution, the 1-sulfonamide regiochemistry is mechanistically non-interchangeable with the 2-sulfonamide scaffold.

Regioisomerism Target selectivity Scaffold comparison

Recommended Research Application Scenarios for 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide Based on Structural Differentiation


Hydrophobic Pocket Probe Development for FABP4 and Related Lipid-Binding Proteins

The predicted elevated lipophilicity (XLogP3 ≈ 4.1) of 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide relative to shorter-chain alkoxy analogs makes it a suitable candidate for exploring extended hydrophobic pocket interactions in fatty acid binding proteins (FABPs). The published naphthalene-1-sulfonamide FABP4 inhibitor pharmacophore demonstrates that increasing alkoxy chain length at the 4-position progressively fills a lipophilic sub-pocket, with n-butyl chains representing the upper end of available SAR space [1]. This compound may serve as a probe to test whether further hydrophobic extension beyond the 4-methoxy or 4-ethoxy series yields improved binding thermodynamics or residence time.

CNS-Penetrant Tool Compound Development Leveraging Low Predicted TPSA

With a predicted TPSA of approximately 55.4 Ų, 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide falls below the widely cited 60 Ų threshold associated with favorable blood-brain barrier penetration [1]. The N-cyclopentyl group contributes to this reduced polar surface area compared to N-aryl analogs, making this compound a structurally distinct starting point for CNS-targeted probe development within the naphthalene sulfonamide series. Researchers exploring CNS indications for targets such as FABP4 or sigma receptors may find this physicochemical profile advantageous relative to more polar in-class alternatives.

Structure-Activity Relationship Reference Standard for 4-Alkoxy Chain Length Optimization

As the 4-butoxy congener in the naphthalene-1-sulfonamide series, this compound serves as a key SAR reference point for evaluating the effect of terminal alkoxy chain length on target potency and selectivity. The compound bridges the gap between shorter-chain analogs (methoxy, ethoxy, propoxy) and longer-chain lipophilic variants (pentoxy, hexyloxy) that may exhibit solubility-limited behavior or off-target promiscuity. In the broader context of FABP4 inhibitor development, alkoxy chain length optimization was a critical parameter for balancing potency and pharmaceutical properties [1], positioning this compound as a valuable benchmark for structure-driven procurement decisions.

Scaffold-Hopping Baseline for Naphthalene-1-Sulfonamide Regioisomer Selectivity Studies

The naphthalene-1-sulfonamide scaffold of 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide distinguishes it from isomeric 2-sulfonamide compounds that may exhibit different target recognition profiles. Published SAR for naphthalene-sulfonamide CCR8 antagonists demonstrates that 1-sulfonamide derivatives engage the receptor via distinct hydrogen bond networks compared to alternative chemotypes [1]. This compound can serve as a regioisomeric benchmark in scaffold-hopping campaigns aimed at validating whether the 1-sulfonamide orientation is essential for activity at a given target of interest.

Quote Request

Request a Quote for 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.